molecular formula C13H9BrF2N6S B10893541 4-({(E)-[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10893541
M. Wt: 399.22 g/mol
InChI Key: BQXQLISURLDGDM-NGYBGAFCSA-N
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Description

4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of bromophenyl, pyrazolyl, triazolyl, and difluoromethyl groups

Properties

Molecular Formula

C13H9BrF2N6S

Molecular Weight

399.22 g/mol

IUPAC Name

4-[(E)-[5-(4-bromophenyl)-1H-pyrazol-4-yl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9BrF2N6S/c14-9-3-1-7(2-4-9)10-8(5-17-19-10)6-18-22-12(11(15)16)20-21-13(22)23/h1-6,11H,(H,17,19)(H,21,23)/b18-6+

InChI Key

BQXQLISURLDGDM-NGYBGAFCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=N/N3C(=NNC3=S)C(F)F)Br

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=NN3C(=NNC3=S)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and pyrazolyl intermediates, followed by their condensation with triazolyl and difluoromethyl groups under controlled conditions. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-1-[3-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of bromophenyl, pyrazolyl, triazolyl, and difluoromethyl groups, which confer unique chemical and biological properties

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